molecular formula C24H25Cl2NO2 B13831017 1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol CAS No. 4479-38-3

1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol

Katalognummer: B13831017
CAS-Nummer: 4479-38-3
Molekulargewicht: 430.4 g/mol
InChI-Schlüssel: LJFIQMUDEMGRBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a dichloro-hydroxyphenyl group, and a naphthalen-2-ol moiety

Vorbereitungsmethoden

The synthesis of 1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon to yield the corresponding amine.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.

Wissenschaftliche Forschungsanwendungen

1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Wirkmechanismus

The mechanism of action of 1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Vergleich Mit ähnlichen Verbindungen

1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL can be compared with similar compounds, such as:

    1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]BENZENE: This compound lacks the naphthalen-2-ol moiety, which may result in different biological and chemical properties.

    1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]PHENOL: The presence of a phenol group instead of naphthalen-2-ol may affect its reactivity and interaction with biological targets.

The uniqueness of 1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL lies in its combination of structural features, which confer specific chemical and biological properties not found in its analogs.

Eigenschaften

CAS-Nummer

4479-38-3

Molekularformel

C24H25Cl2NO2

Molekulargewicht

430.4 g/mol

IUPAC-Name

1-[[cyclohexyl-[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]methyl]naphthalen-2-ol

InChI

InChI=1S/C24H25Cl2NO2/c25-18-12-17(24(29)22(26)13-18)14-27(19-7-2-1-3-8-19)15-21-20-9-5-4-6-16(20)10-11-23(21)28/h4-6,9-13,19,28-29H,1-3,7-8,14-15H2

InChI-Schlüssel

LJFIQMUDEMGRBP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N(CC2=C(C(=CC(=C2)Cl)Cl)O)CC3=C(C=CC4=CC=CC=C43)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.